Tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate
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Overview
Description
Tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate is a complex organic compound with a unique structure that includes a benzazepine core, a trifluoromethyl group, and a tert-butyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate typically involves multiple steps:
Formation of the Benzazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzazepine ring.
Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation and Methylation: These functional groups are introduced through selective hydroxylation and methylation reactions, often using reagents like methyl iodide and hydroxylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the ester to an alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of functional groups.
Substitution: Formation of new compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-hydroxy-7-methyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activity.
Tert-butyl 5-hydroxy-7-methyl-8-(chloromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate: Contains a chloromethyl group instead of trifluoromethyl, affecting its reactivity and interactions.
Tert-butyl 5-hydroxy-7-methyl-8-(methyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate: The presence of a methyl group instead of trifluoromethyl alters its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate makes it unique compared to its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C17H22F3NO3 |
---|---|
Molecular Weight |
345.36 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C17H22F3NO3/c1-10-8-11-13(9-12(10)17(18,19)20)21(7-5-6-14(11)22)15(23)24-16(2,3)4/h8-9,14,22H,5-7H2,1-4H3 |
InChI Key |
PCWLNIVCVKFQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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